Cas no 2229266-14-0 (3-(thiolan-2-yl)propane-1-thiol)

3-(thiolan-2-yl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(thiolan-2-yl)propane-1-thiol
- EN300-1777382
- 2229266-14-0
-
- インチ: 1S/C7H14S2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2
- InChIKey: PUXKUCLZKCUSCJ-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1CCCS
計算された属性
- せいみつぶんしりょう: 162.05369279g/mol
- どういたいしつりょう: 162.05369279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 73.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26.3Ų
3-(thiolan-2-yl)propane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777382-5g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1777382-1g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1777382-10g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1777382-0.25g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1777382-5.0g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 5g |
$3935.0 | 2023-05-23 | ||
Enamine | EN300-1777382-0.1g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1777382-0.5g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1777382-10.0g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 10g |
$5837.0 | 2023-05-23 | ||
Enamine | EN300-1777382-1.0g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1777382-0.05g |
3-(thiolan-2-yl)propane-1-thiol |
2229266-14-0 | 0.05g |
$1140.0 | 2023-09-20 |
3-(thiolan-2-yl)propane-1-thiol 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
3-(thiolan-2-yl)propane-1-thiolに関する追加情報
Recent Advances in the Study of 3-(thiolan-2-yl)propane-1-thiol (CAS: 2229266-14-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(thiolan-2-yl)propane-1-thiol (CAS: 2229266-14-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiol-containing molecule, characterized by its thiolane ring and propylthiol side chain, exhibits remarkable reactivity and versatility, making it a promising candidate for drug development and bioconjugation strategies. Recent studies have explored its role in modulating protein function, enhancing drug delivery systems, and serving as a building block for novel bioactive compounds.
One of the key areas of investigation has been the compound's ability to form stable disulfide bonds with cysteine residues in proteins, a property that has been leveraged for targeted drug delivery and protein engineering. Researchers have demonstrated that 3-(thiolan-2-yl)propane-1-thiol can be used to modify therapeutic proteins, improving their stability and pharmacokinetic profiles. Additionally, its application in the development of prodrugs has shown promise, with studies indicating that the thiol group can be selectively activated under physiological conditions to release active drug molecules.
In the context of cancer research, 3-(thiolan-2-yl)propane-1-thiol has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. Recent preclinical studies have highlighted its role in improving the solubility and bioavailability of hydrophobic drugs, thereby reducing systemic toxicity and improving therapeutic outcomes. Furthermore, its ability to act as a redox-sensitive linker has been exploited in the design of stimuli-responsive drug delivery systems, which release payloads specifically in the tumor microenvironment.
Beyond its pharmaceutical applications, this compound has also found utility in materials science, particularly in the development of self-healing polymers and responsive hydrogels. The dynamic nature of the thiol-disulfide exchange reaction has enabled the creation of materials with tunable mechanical properties and reversible cross-linking capabilities. These advancements underscore the interdisciplinary potential of 3-(thiolan-2-yl)propane-1-thiol, bridging the gap between chemical biology and materials engineering.
Despite these promising developments, challenges remain in the scalable synthesis and purification of 3-(thiolan-2-yl)propane-1-thiol, as well as in optimizing its stability under physiological conditions. Future research directions may focus on addressing these limitations while exploring novel applications in gene therapy, diagnostics, and regenerative medicine. The ongoing exploration of this compound exemplifies the dynamic interplay between chemical innovation and biomedical advancement, offering exciting opportunities for both fundamental research and translational medicine.
2229266-14-0 (3-(thiolan-2-yl)propane-1-thiol) 関連製品
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
- 2229030-52-6(tert-butyl N-(4-methoxy-3-sulfanylphenyl)carbamate)
- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)
- 301171-02-8(N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline)
- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)
- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 914926-18-4(Linoleyl Laurate)
- 749875-12-5(2-bromo-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine)
- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)




